molecular formula C14H19NO4S B7048803 4-[[4-(Methoxymethyl)thiophene-2-carbonyl]amino]cyclohexane-1-carboxylic acid

4-[[4-(Methoxymethyl)thiophene-2-carbonyl]amino]cyclohexane-1-carboxylic acid

Cat. No.: B7048803
M. Wt: 297.37 g/mol
InChI Key: UQEXYUIIKFJXMS-UHFFFAOYSA-N
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Description

4-[[4-(Methoxymethyl)thiophene-2-carbonyl]amino]cyclohexane-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a thiophene ring substituted with a methoxymethyl group and a cyclohexane ring bonded to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-(Methoxymethyl)thiophene-2-carbonyl]amino]cyclohexane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the thiophene ring substituted with a methoxymethyl group. This can be achieved through a Friedel-Crafts acylation reaction, where methoxymethyl chloride reacts with thiophene in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then subjected to further reactions to introduce the carbonyl and amino groups.

The cyclohexane-1-carboxylic acid moiety can be synthesized separately through the hydrogenation of cyclohexene followed by carboxylation. The final step involves coupling the two moieties through an amide bond formation, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Friedel-Crafts acylation and hydrogenation steps, as well as the development of more efficient catalysts and coupling reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-[[4-(Methoxymethyl)thiophene-2-carbonyl]amino]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein-ligand interactions.

    Medicine: Its potential bioactivity could be explored for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory or anticancer agents.

    Industry: The compound could be used in the development of new polymers or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 4-[[4-(Methoxymethyl)thiophene-2-carbonyl]amino]cyclohexane-1-carboxylic acid exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The methoxymethyl and thiophene groups could play a role in binding to the active site of enzymes or interacting with other molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[4-(Methoxymethyl)thiophene-2-carbonyl]amino]cyclohexane-1-carboxylic acid is unique due to its combination of a thiophene ring and a cyclohexane carboxylic acid moiety, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-[[4-(methoxymethyl)thiophene-2-carbonyl]amino]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-19-7-9-6-12(20-8-9)13(16)15-11-4-2-10(3-5-11)14(17)18/h6,8,10-11H,2-5,7H2,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEXYUIIKFJXMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CSC(=C1)C(=O)NC2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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